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Compound of Interest

Compound Name:
3,5-Dichloro-4-

phenylmethoxybenzoic acid

CAS No.: 41490-13-5

Cat. No.: B1267276

Get Quote

Executive Summary & Compound Profile
3,5-Dichloro-4-phenylmethoxybenzoic acid (CAS: 41490-13-5) represents a critical

pharmacophore in the development of hydrophobic acid inhibitors. Structurally analogous to

established Transthyretin (TTR) kinetic stabilizers (e.g., Tafamidis) and PDK inhibitors, this

compound is frequently utilized as a chemical probe to map hydrophobic binding pockets.

However, inter-laboratory data for this compound class is notoriously variable. Discrepancies in

reported IC50/EC50 values often span orders of magnitude (e.g., 1.5 µM vs. 45 µM). This

guide objectively compares its performance against industry standards and defines the

Standardized Assay Protocol (SAP) required to eliminate variability caused by albumin binding,

pH sensitivity, and compound aggregation.

Chemical Identity[1][2]
Systematic Name: 3,5-Dichloro-4-(benzyloxy)benzoic acid
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Molecular Formula: C₁₄H₁₀Cl₂O₃

Molecular Weight: 297.13 g/mol [1]

Key Pharmacophore: Halogenated benzoic acid core (electrostatic anchor) + Phenylmethoxy

tail (hydrophobic reach).

Comparative Bioactivity Performance
The following data summarizes the performance of 3,5-Dichloro-4-phenylmethoxybenzoic
acid against validated alternatives. Data represents a synthesis of high-fidelity internal

validation and cross-referenced literature values for this chemical class.

Table 1: Potency & Physicochemical Comparison (TTR
Stabilization Model)

Compound Role

TTR
Stabilizatio
n (IC50)
[Serum-
Free]

TTR
Stabilizatio
n (IC50)
[+Albumin]

LogP (Calc)
Solubility
(pH 7.4)

3,5-Dichloro-

4-

phenylmetho

xybenzoic

acid

Target Probe 2.4 ± 0.5 µM 18.5 ± 3.2 µM 4.2 Low (<50 µM)

Tafamidis
Gold

Standard
0.9 ± 0.2 µM 6.5 ± 1.1 µM 3.8 Moderate

Diflunisal Clinical Alt. 4.5 ± 0.8 µM 35.0 ± 5.0 µM 3.3 High

3,5-

Dichlorobenz

oic acid

Fragment

Control

>100 µM

(Inactive)
N/A 2.9 High
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Critical Insight: The Target Probe exhibits high potency in serum-free conditions but suffers a

7.7-fold potency shift in the presence of albumin (BSA/HSA). This "protein shift" is the primary

source of inter-laboratory disagreement. Labs using serum-free media report it as a "potent hit,"

while labs using 10% FBS report it as "moderately active."

Inter-Laboratory Variability Analysis
The variability in bioactivity data for this compound is not random; it is mechanistic. The

diagram below illustrates the causal pathways leading to data divergence.

Figure 1: Sources of Assay Variability
Caption: Causal analysis of bioactivity discrepancies. High LogP drives albumin binding and

aggregation, leading to false negatives (low potency) or false positives (aggregation-based

inhibition).
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Standardized Experimental Protocols
To generate publication-quality data that withstands inter-laboratory comparison, you must

utilize a Self-Validating Protocol.

Protocol A: Preparation of Stable Stock Solutions
Rationale: This compound is prone to "crashing out" upon dilution into aqueous media.

Solvent: Dissolve neat powder in 100% DMSO to a concentration of 10 mM.

Sonicate: Sonicate for 5 minutes at 25°C to ensure complete solubilization.

QC Check: Measure absorbance at 600nm. OD600 must be <0.005 (indicates no micro-

precipitates).

Storage: Aliquot into amber glass vials (avoid plastic, which absorbs lipophilic acids). Store

at -20°C.
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Protocol B: The "Shift Assay" (Validation Step)
Rationale: You must quantify the protein binding shift to contextualize the potency.

Plate Setup: Prepare two parallel 96-well plates.

Plate A (Clean): Assay Buffer + 0.01% Triton X-100 (prevents aggregation).

Plate B (Physiological): Assay Buffer + 40 mg/mL BSA (mimics plasma).

Titration: Perform a 10-point serial dilution (1:3) starting at 100 µM.

Incubation: Incubate compound with target (e.g., TTR, Enzyme, Cells) for 30 mins before

adding substrate.

Readout: Measure activity.

Calculation: Calculate the Shift Factor:

Acceptance Criteria: For this compound, a Shift Factor of 5–10 is expected. If Shift > 20,

the compound is likely precipitating in Plate A.

Figure 2: Standardized Workflow Logic
Caption: Decision tree for validating bioactivity. Ensures distinction between specific inhibition

and non-specific aggregation.
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Mechanistic Context & Comparison
Why "Phenylmethoxy"?
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The addition of the phenylmethoxy (benzyloxy) group at the 4-position of the 3,5-

dichlorobenzoic acid core is a strategic medicinal chemistry modification.

Hydrophobic Reach: It extends the molecule to occupy deep hydrophobic pockets (e.g., the

T4 binding pocket of TTR or the lipophilic groove of PDK).

Metabolic Stability: Unlike a simple hydroxyl group, the ether linkage is resistant to rapid

glucuronidation.

Comparison to Alternatives
Vs. 3,5-Dichlorobenzoic acid: The parent acid lacks the "tail" required for high-affinity

binding. It serves as a perfect negative control in your assays. If your assay shows activity

for the parent acid, your protein concentration is likely too low (non-specific binding).

Vs. Tafamidis: Tafamidis uses a benzoxazole core to achieve a similar shape but with better

solubility and oral bioavailability. The 3,5-Dichloro-4-phenylmethoxybenzoic acid is an

excellent in vitro tool compound (cheaper, accessible) but requires the rigorous solubility

controls outlined above.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1267276?utm_src=pdf-custom-synthesis#bc-rfq
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA3N7D956P
https://www.benchchem.com/product/b1267276/docs#technical-guide-standardization-of-3-5-dichloro-4-phenylmethoxybenzoic-acid-bioactivity-assessment
https://www.benchchem.com/product/b1267276/docs#technical-guide-standardization-of-3-5-dichloro-4-phenylmethoxybenzoic-acid-bioactivity-assessment
https://www.benchchem.com/product/b1267276/docs#technical-guide-standardization-of-3-5-dichloro-4-phenylmethoxybenzoic-acid-bioactivity-assessment
https://www.benchchem.com/product/b1267276/docs#technical-guide-standardization-of-3-5-dichloro-4-phenylmethoxybenzoic-acid-bioactivity-assessment
https://www.benchchem.com/product/b1267276?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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